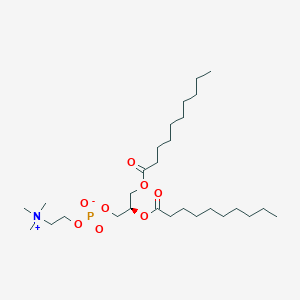

1,2-Didecanoyl-sn-glycero-3-phosphocholine

Overview

Description

Synthesis Analysis

The synthesis of similar phosphocholines, including 1,2-didecanoyl-sn-glycero-3-phosphocholine, often involves the acylation of glycerophosphocholine with fatty acids. A study described a high-yield synthesis of phosphatidylcholines from sn-glycero-3-phosphocholine using catalysts and fatty acid anhydride (Patel, Morrisett, & Sparrow, 1979). Another approach involves the enzymatic synthesis, using microsomal preparations from rat spleen to synthesize similar phosphocholines (Wykle, Malone, & Snyder, 1980).

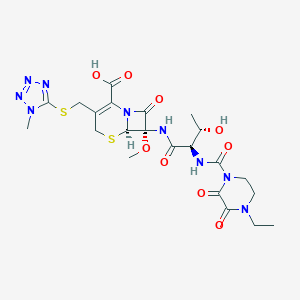

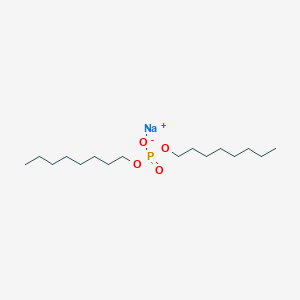

Molecular Structure Analysis

1,2-Didecanoyl-sn-glycero-3-phosphocholine consists of a glycerol backbone attached to two decanoyl (fatty acid) chains and a phosphocholine group. This structure imparts the molecule with both hydrophilic and hydrophobic properties, allowing it to form bilayers in aqueous environments. The molecular structure of similar phosphocholines has been studied using various spectroscopic methods, providing insights into their conformational behavior in different phases (Dluhy, Chowdhry, & Cameron, 1985).

Chemical Reactions and Properties

Phosphocholines, including 1,2-Didecanoyl-sn-glycero-3-phosphocholine, undergo various chemical reactions characteristic of lipids, such as hydrolysis and polymerization. A study detailed the synthesis and properties of polymerized liposomes, providing insights into the chemical behavior of similar phosphocholines (Sadownik, Stefely, & Regen, 1986).

Physical Properties Analysis

The physical properties, such as phase behavior and thermal transitions of phosphocholines, are critical in understanding their behavior in biological systems. For example, studies on the phase behavior of phosphatidylcholines have shown the formation of different structures like cylindrical structures and multilamellar vesicles (Rudolph & Burke, 1987).

Chemical Properties Analysis

1,2-Didecanoyl-sn-glycero-3-phosphocholine's chemical properties are defined by its amphiphilic nature. It can form micelles, bilayers, and vesicles in aqueous solutions. These properties are influenced by the length and saturation of the fatty acid chains and the nature of the head group. The enzymatic and chemical synthesis methods can tailor these properties for specific applications (Barton & Gunstone, 1975).

Scientific Research Applications

Polymerized Liposomes Formation :

- This study describes the synthesis of a related phosphocholine and its use in creating highly stable polymerized liposomes under mild conditions. These liposomes show potential for biomechanistic studies and biomedical applications, like drug delivery, due to their stability and potential biodegradability (Sadownik, Stefely, & Regen, 1986).

Rotational Diffusion in Lipid Monolayers :

- This research measures the rotational diffusion of lipid probes in monolayers of 1,2-Didecanoyl-sn-glycero-3-phosphocholine, providing insights into lipid dynamics and phase transitions important for understanding membrane properties (Dadashvand, Williams, & Othon, 2014).

Phospholipid Bilayers in Fluid Phase :

- This study introduces a coarse-grained model for various phospholipids, including 1,2-Didecanoyl-sn-glycero-3-phosphocholine, within the single chain mean field theory. It is significant for understanding equilibrium and mechanical properties of lipid bilayers (Guo, Pogodin, & Baulin, 2014).

Capillary Electrophoresis for Oligosaccharide Separations :

- The use of phospholipids, including 1,2-Didecanoyl-sn-glycero-3-phosphocholine, as an additive in capillary electrophoresis to enhance glycan separation is explored in this paper. It highlights the role of phospholipids in improving resolution and separation efficiency (Luo, Archer-Hartmann, & Holland, 2010).

properties

IUPAC Name |

[(2R)-2,3-di(decanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H56NO8P/c1-6-8-10-12-14-16-18-20-27(30)34-24-26(25-36-38(32,33)35-23-22-29(3,4)5)37-28(31)21-19-17-15-13-11-9-7-2/h26H,6-25H2,1-5H3/t26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLKLDGSYMHFAOC-AREMUKBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H56NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Didecanoyl-sn-glycero-3-phosphocholine | |

CAS RN |

3436-44-0 | |

| Record name | Didecanoylphosphatidylcholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3436-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Didecanoyl-L-alpha-phosphatidylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003436440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-DIDECANOYL-SN-GLYCERO-3-PHOSPHOCHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66BXC7TK3J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

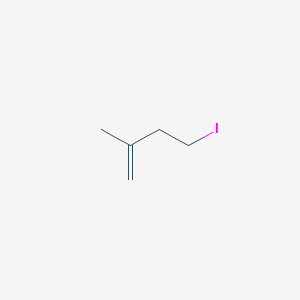

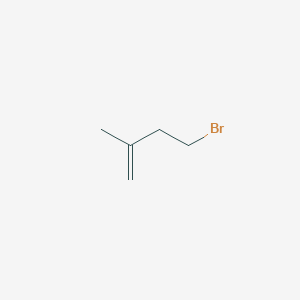

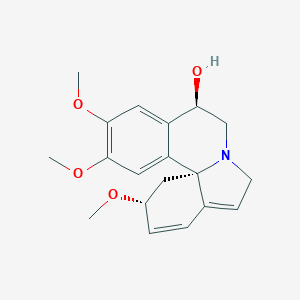

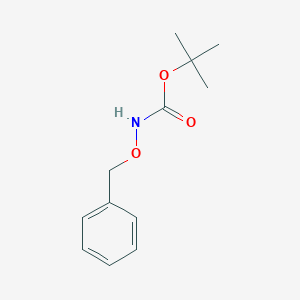

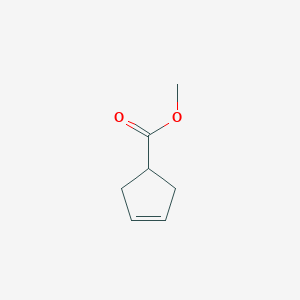

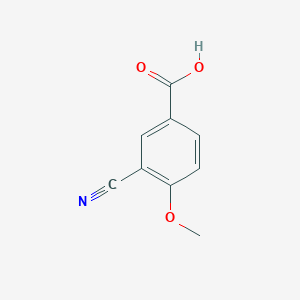

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10-hydroxy-10-[(2S,3S)-3-oct-2-enyloxiran-2-yl]deca-5,8-dienoic acid](/img/structure/B58029.png)